molecular formula C11H13ClO3 B1287523 2-(2-Chloro-5-methylphenoxy)butanoic acid CAS No. 869947-15-9

2-(2-Chloro-5-methylphenoxy)butanoic acid

Cat. No. B1287523
M. Wt: 228.67 g/mol
InChI Key: IBEUMMWJCKGJFT-UHFFFAOYSA-N
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Description

Determination of Chlorophenoxy Acid Herbicides

The study presented in the first paper introduces a novel method for analyzing chlorophenoxy acid herbicides in water. This method involves in situ esterification using dimethyl sulphate directly in the water sample, followed by extraction of the methyl esters with n-hexane. The extracted esters are then injected into a GC-MS system for detection. The paper highlights the optimization of the methylation reaction, particularly for compounds such as 4-(4-chloro-2-methylphenoxy)- and 4-(2,4-dichlorophenoxy)butyric acids, which required the addition of sodium hydroxide for quantitative yields. The procedure is noted for its rapidity, taking only 3 minutes per sample, and demonstrates good linearity and sensitivity with limits of detection ranging from 10-60 ng/l .

Thietanium Ion Formation from Mutagenic Acid

The second paper investigates the mutagenic properties of 2-Chloro-4-(methylthio)butanoic acid, a compound isolated from fish preserved with salt and nitrite. The study proposes the formation of a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which may contribute to the compound's mutagenicity. This intermediate is suggested to form through an internal displacement reaction. The paper provides evidence for this intermediate by demonstrating the formation of adducts when the acid is incubated with 4-chlorophenol or aniline. These adducts were identified using 1H NMR spectroscopy and GC/MS, supporting the hypothesis of the thietanium ion's role in the mutagenicity of the compound .

Synthesis Analysis

The synthesis of chlorophenoxy acid derivatives, as described in the first paper, involves a straightforward esterification process that is enhanced by the use of tetrabutylammonium salts as catalysts. The process is efficient and suitable for batch analysis, indicating its potential for high-throughput applications in environmental monitoring .

Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-5-methylphenoxy)butanoic acid is not directly discussed in the provided papers. However, the related compounds studied involve chlorophenoxy groups and butanoic acid moieties, which are structurally similar. The presence of chloro and methyl groups on the aromatic ring can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The formation of thietanium ions from 2-Chloro-4-(methylthio)butanoic acid as discussed in the second paper suggests a mechanism involving neighboring-group participation, which is a type of intramolecular nucleophilic substitution. This reaction pathway is significant as it leads to the formation of reactive intermediates that can potentially form adducts with biomolecules, contributing to the mutagenic effects of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chloro-5-methylphenoxy)butanoic acid are not explicitly detailed in the provided papers. However, the analytical techniques used, such as GC-MS, indicate that the compounds are volatile enough to be analyzed in the gas phase and have distinct mass spectral properties that allow for their identification and quantification at very low concentrations . The reactivity of the compound with nucleophiles, as shown in the second paper, also provides insight into its chemical behavior .

Scientific Research Applications

Antimicrobial Applications

2-(2-Chloro-5-methylphenoxy)butanoic acid and its derivatives have been explored for their antimicrobial properties. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, leading to compounds that exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Interaction with Skeletal Muscle Chloride Channels

The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, which is structurally similar to 2-(2-Chloro-5-methylphenoxy)butanoic acid, has been studied for its effects on chloride membrane conductance in rat striated muscle. The study found that chemical modifications influenced biological activity, highlighting the importance of molecular structure in the interaction with specific receptors (Carbonara et al., 2001).

Environmental Monitoring and Extraction Techniques

The compound has been included in studies for the development of extraction and detection techniques for environmental monitoring. For instance, a study utilized capillary liquid chromatography to determine chlorophenoxy acid herbicides in apple juice samples, highlighting the compound's role in analytical chemistry and environmental science (Rosales-Conrado et al., 2005).

Soil Adsorption and Environmental Fate

Research on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils has included compounds structurally related to 2-(2-Chloro-5-methylphenoxy)butanoic acid. These studies are crucial for understanding the environmental fate of these herbicides and their potential for groundwater contamination (Paszko et al., 2016).

Safety And Hazards

The acute oral LD50 for rats is 4700 mg/kg . The acute percutaneous LD50 for rats is >2000 mg/kg . It is an eye irritant but not a skin irritant . It is not a skin sensitiser .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEUMMWJCKGJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269259
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)butanoic acid

CAS RN

869947-15-9
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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